Cas no 899739-10-7 (N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)

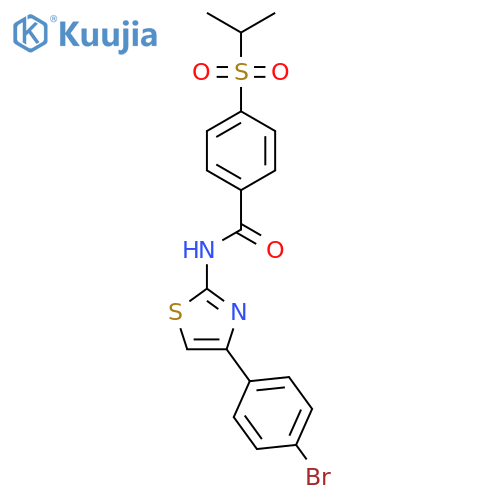

899739-10-7 structure

商品名:N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- VU0501899-1

- AKOS024471313

- F2831-0540

- N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide

- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide

- 899739-10-7

- N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide

-

- インチ: 1S/C19H17BrN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23)

- InChIKey: OCLYTTBQQYJGSE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1=CSC(=N1)NC(C1C=CC(=CC=1)S(C(C)C)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 463.98640g/mol

- どういたいしつりょう: 463.98640g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 607

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2831-0540-3mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-50mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-1mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-5mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-20mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-100mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-5μmol |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-75mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-4mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2831-0540-20μmol |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

899739-10-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

899739-10-7 (N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量